

An In-depth Technical Guide to Bis-PEG17-acid as a Homobifunctional Crosslinker

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis-PEG17-acid*

Cat. No.: *B1192368*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG17-acid is a homobifunctional crosslinking agent characterized by a polyethylene glycol (PEG) backbone containing 17 ethylene glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts unique properties that are highly advantageous in the fields of bioconjugation, drug delivery, and proteomics. The hydrophilic nature of the PEG spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, mitigating issues of aggregation and precipitation often encountered with more hydrophobic crosslinkers.^[1] The terminal carboxylic acid groups provide reactive handles for covalently linking molecules, most commonly those containing primary amines, through the formation of stable amide bonds. This guide provides a comprehensive overview of the technical specifications, applications, and experimental considerations for utilizing **Bis-PEG17-acid** in research and development.

Core Properties and Specifications

Bis-PEG17-acid is a discrete and homogenous compound, ensuring uniformity in crosslinking applications. Its key properties are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	866.98 g/mol	
CAS Number	51178-68-8	
Chemical Formula	C ₃₈ H ₇₄ O ₂₁	
Spacer Arm Length	~67.5 Å (estimated) ¹	
Functional Groups	Carboxylic Acid (-COOH) x 2	
Reactivity	Primary amines (-NH ₂)	[1]
Solubility	Soluble in water, DMSO, DMF	
pKa of Carboxylic Acid	~4-5	

¹The spacer arm length is estimated based on the 17 ethylene glycol units, with each unit contributing approximately 3.5 Å to the total length, and includes the additional atoms in the chain.

Chemical Reactivity and Mechanism

The utility of **Bis-PEG17-acid** as a crosslinker is centered on the reactivity of its terminal carboxylic acid groups. These groups can be activated to react with nucleophiles, most notably the primary amines found on the surface of proteins (e.g., the ϵ -amino group of lysine residues) and other biomolecules.

The most common activation strategy involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction proceeds as follows:

- Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of **Bis-PEG17-acid** to form a highly reactive O-acylisourea intermediate.
- Formation of a Stable NHS Ester: This unstable intermediate is susceptible to hydrolysis. The addition of NHS rapidly converts the O-acylisourea intermediate into a more stable NHS ester.

- Amine Reaction and Amide Bond Formation: The NHS ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.

This reaction scheme is favored for its efficiency and the stability of the resulting amide bond under physiological conditions.

Experimental Protocols

The following section provides a detailed methodology for a typical crosslinking experiment using **Bis-PEG17-acid** to conjugate two amine-containing proteins.

Materials

- **Bis-PEG17-acid**
- Protein A (amine-containing)
- Protein B (amine-containing)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting columns

Protocol for Protein-Protein Conjugation

- Reagent Preparation:
 - Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

- Prepare a 10 mg/mL stock solution of **Bis-PEG17-acid** in anhydrous DMF or DMSO.
- Prepare a solution of Protein A at a concentration of 1-5 mg/mL in Activation Buffer.
- Prepare a solution of Protein B at a concentration of 1-5 mg/mL in Coupling Buffer.

- Activation of **Bis-PEG17-acid**:
 - To the Protein A solution, add the **Bis-PEG17-acid** stock solution to achieve a desired molar excess (e.g., 10- to 50-fold molar excess over Protein A).
 - Immediately add EDC to a final concentration of 5 mM and NHS to a final concentration of 10 mM.
 - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
- Purification of Activated Protein A (Optional but Recommended):
 - To remove excess crosslinker and byproducts, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the fractions containing the activated Protein A.
- Conjugation to Protein B:
 - Immediately add the activated Protein A solution (or the purified activated Protein A) to the Protein B solution. A 1:1 molar ratio of Protein A to Protein B is a good starting point, but this may need to be optimized.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
 - Incubate for 15-30 minutes at room temperature.

- Purification of the Conjugate:
 - Remove excess reagents and unconjugated proteins by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).
- Characterization:
 - Analyze the purified conjugate using SDS-PAGE to confirm the formation of higher molecular weight species.
 - Further characterization can be performed using techniques such as mass spectrometry to determine the degree of labeling.

Applications

The properties of **Bis-PEG17-acid** make it a versatile tool for a variety of applications in research and drug development.

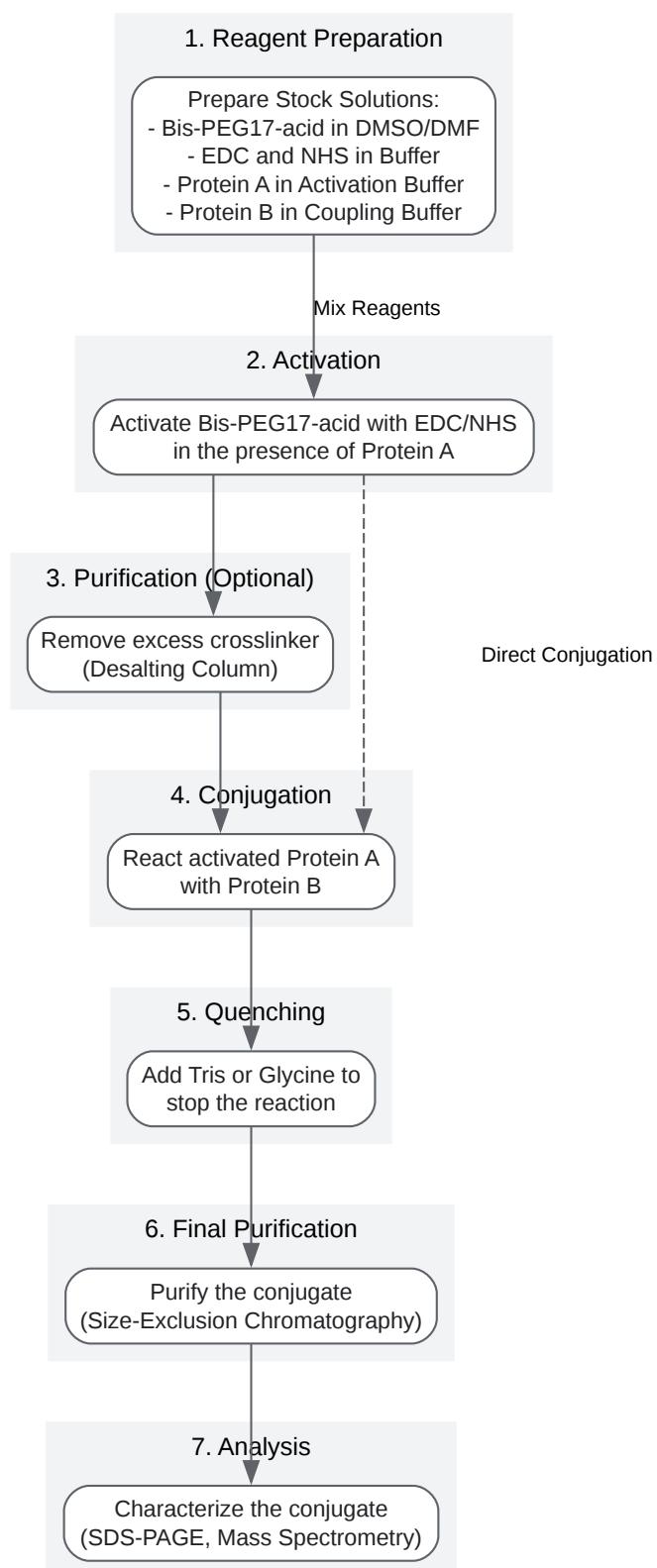
Protein Crosslinking Studies

Bis-PEG17-acid can be used to study protein-protein interactions. By crosslinking interacting proteins, the complex can be stabilized for identification and characterization by techniques such as mass spectrometry.

Antibody-Drug Conjugates (ADCs)

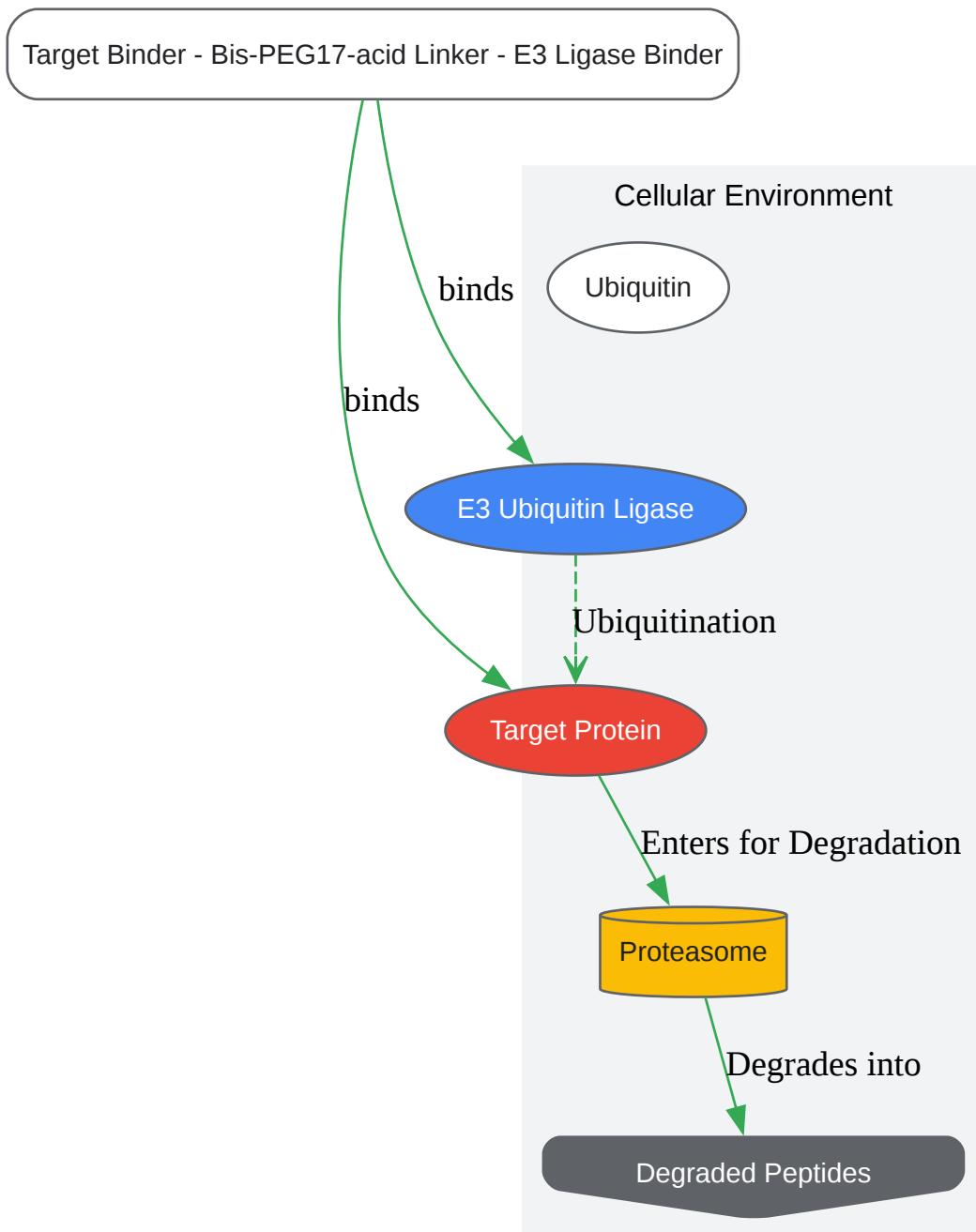
In the development of ADCs, a linker is required to attach a cytotoxic drug to an antibody. The hydrophilic and biocompatible nature of the PEG spacer in **Bis-PEG17-acid** can improve the pharmacokinetic properties of the resulting ADC.

PROTACs (Proteolysis-Targeting Chimeras)


Bis-PEG17-acid is utilized as a linker in the synthesis of PROTACs. [cite:] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary spacing and flexibility for the two ends of the PROTAC to bind their respective targets simultaneously.

Surface Modification

The carboxylic acid groups of **Bis-PEG17-acid** can be used to functionalize surfaces, such as nanoparticles or microplates, to enable the immobilization of proteins or other biomolecules. This is useful for the development of diagnostic assays and targeted drug delivery systems.


Visualizations

Experimental Workflow for Protein Crosslinking

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for protein-protein conjugation using **Bis-PEG17-acid**.

Signaling Pathway: PROTAC-Mediated Protein Degradation

[Click to download full resolution via product page](#)

Caption: The role of a **Bis-PEG17-acid** linker in a PROTAC to induce protein degradation.

Conclusion

Bis-PEG17-acid is a valuable and versatile homobifunctional crosslinker for a wide range of applications in biomedical research and drug development. Its well-defined structure, hydrophilicity, and robust reactivity with primary amines make it an excellent choice for creating stable and soluble bioconjugates. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its successful implementation in the laboratory. As with any crosslinking reagent, optimization of reaction conditions is crucial for achieving the desired outcome, and empirical testing is recommended to determine the optimal parameters for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bis-PEG17-Acid - CD Bioparticles [cd-bioparticles.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bis-PEG17-acid as a Homobifunctional Crosslinker]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1192368#bis-peg17-acid-as-a-homobifunctional-crosslinker-explained>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com